

# Flow Cytometry Protocol for Determining FcRn Occupancy by Nipocalimab

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## Compound of Interest

Compound Name: JAMI1001A

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## Application Note

### Introduction

The neonatal Fc receptor (FcRn) plays a crucial role in maintaining the long half-life of Immunoglobulin G (IgG) and albumin by rescuing them from lysosomal degradation.[1][2] This mechanism involves a pH-dependent binding process where IgG binds to FcRn within the acidic environment of endosomes and is subsequently released back into circulation at the neutral pH of the bloodstream.[3] In several autoimmune diseases, pathogenic IgG autoantibodies contribute significantly to the disease pathology.[4]

Nipocalimab is a fully human, aglycosylated, effectorless IgG1 monoclonal antibody that targets FcRn.[5][6][7] It binds with high affinity to FcRn at both acidic and neutral pH, effectively blocking the binding of IgG.[5][6][8] This competitive inhibition disrupts the IgG recycling pathway, leading to the accelerated degradation of all IgG subtypes, including pathogenic autoantibodies, thereby offering a promising therapeutic strategy for a range of autoimmune disorders.[4][5] Assessing the degree to which nipocalimab occupies FcRn on target cells is a critical pharmacodynamic measurement in preclinical and clinical development to understand its target engagement and inform dosing strategies.[9][10]

This document provides a detailed flow cytometry protocol for quantifying the occupancy of FcRn by nipocalimab on cells endogenously expressing FcRn, such as human aortic endothelial cells (HAECs), or on cell lines engineered to express human FcRn (e.g., HEK 293-hFcRn).

## Principle of the Assay

This protocol describes a direct competition assay to measure FcRn occupancy. The assay quantifies the percentage of FcRn receptors on the cell surface that are occupied by unlabeled nipocalimab. This is achieved by first incubating cells with varying concentrations of nipocalimab. Subsequently, a fluorescently-labeled nipocalimab is added to bind to the remaining unoccupied FcRn sites. The median fluorescence intensity (MFI) is then measured by flow cytometry. A decrease in MFI from the labeled antibody corresponds to an increase in FcRn occupancy by the unlabeled therapeutic antibody. The percentage of FcRn occupancy can be calculated relative to control cells that have not been exposed to unlabeled nipocalimab.

## Experimental Protocols

### Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Supplier	Catalog #	Comments
Nipocalimab	In-house/Commercial	N/A	Unlabeled therapeutic antibody
Fluorescently-labeled Nipocalimab	In-house/Commercial	N/A	e.g., VivoTag 645-conjugated nipocalimab[5][11]
Human Aortic Endothelial Cells (HAECs)	Lonza	CC-2535	Or other relevant primary cells
HEK 293 cells expressing hFcRn	In-house/Commercial	N/A	Transfected cell line[5][12]
Isotype Control IgG	BioLegend	400124	Non-specific human IgG1[5]
FACS Buffer	In-house	N/A	PBS + 1% BSA + 0.1% Sodium Azide
Propidium Iodide (PI) or DAPI	Thermo Fisher	P3566 / D1306	For live/dead cell discrimination[5]
96-well U-bottom plates	Corning	3799	For cell staining
Flow Cytometer	BD Biosciences	FACSCanto II	Or equivalent instrument

## Cell Culture

### HEK 293-hFcRn Cells:

- Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.
- Maintain cells at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Passage cells every 2-3 days to maintain sub-confluent densities.

Human Aortic Endothelial Cells (HAECs):

- Culture cells in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ (Lonza, CC-3162).
- Maintain cells at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Use cells at a low passage number for optimal FcRn expression.

## FcRn Occupancy Staining Protocol

This protocol is optimized for a 96-well plate format.

- Cell Preparation:
  - Harvest cells (either HEK 293-hFcRn or HAECs) using a non-enzymatic cell dissociation buffer to preserve surface protein integrity.
  - Wash the cells once with ice-cold FACS buffer.
  - Resuspend cells in FACS buffer and perform a cell count. Adjust the cell density to  $1 \times 10^6$  cells/mL.
  - Aliquot 100 µL of the cell suspension (100,000 cells) into each well of a 96-well U-bottom plate.
- Incubation with Unlabeled Nipocalimab:
  - Prepare serial dilutions of unlabeled nipocalimab and a non-specific isotype control IgG in FACS buffer. A suggested concentration range is 0.001 µg/mL to 100 µg/mL.[\[5\]](#)
  - Add 50 µL of the diluted antibodies to the respective wells containing the cells. For the "Unoccupied" control (0% occupancy), add 50 µL of FACS buffer.
  - Incubate the plate on ice for 30 minutes or for longer periods (e.g., 16 hours at 37°C) to assess time-dependency, as described in some studies.[\[5\]](#)[\[11\]](#)
- Staining with Labeled Nipocalimab:

- Without washing, add 50  $\mu$ L of a pre-titered, saturating concentration of fluorescently-labeled nipocalimab (e.g., VivoTag 645-nipocalimab) to all wells.
- Incubate the plate on ice for 30 minutes, protected from light.[\[5\]](#)[\[12\]](#)
- Washing and Viability Staining:
  - Wash the cells twice with 200  $\mu$ L of ice-cold FACS buffer, centrifuging at 300 x g for 3 minutes between washes.
  - After the final wash, resuspend the cell pellet in 200  $\mu$ L of FACS buffer containing a viability dye (e.g., PI or DAPI) at the manufacturer's recommended concentration.
- Flow Cytometry Acquisition:
  - Acquire data on a flow cytometer immediately.
  - Collect a minimum of 10,000-20,000 events in the live, single-cell gate.
  - Set up appropriate gates for singlets (FSC-A vs. FSC-H), live cells (PI/DAPI negative), and the cell population of interest (FSC-A vs. SSC-A).
  - Record the Median Fluorescence Intensity (MFI) of the labeled-nipocalimab channel for the live, single-cell population in each sample.

## Data Analysis

- Gating Strategy:
  - Gate on single cells to exclude doublets.
  - From the singlet population, gate on live cells based on the viability dye signal.
  - Analyze the MFI of the fluorescently-labeled nipocalimab within the live, single-cell gate.
- Calculating FcRn Occupancy: The percentage of FcRn occupancy is calculated for each concentration of unlabeled nipocalimab using the following formula:

% Occupancy =  $(1 - [(MFI_{\text{sample}} - MFI_{\text{background}}) / (MFI_{\text{unoccupied}} - MFI_{\text{background}})]) \times 100$

- MFI<sub>sample</sub>: MFI of cells treated with a given concentration of unlabeled nipocalimab.
- MFI<sub>unoccupied</sub>: MFI of cells treated with buffer only (represents 0% occupancy).
- MFI<sub>background</sub>: MFI of unstained cells or cells stained with an isotype control for the labeled antibody.
- Dose-Response Curve:
  - Plot the % FcRn Occupancy against the log concentration of unlabeled nipocalimab.
  - Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which represents the concentration of nipocalimab required to achieve 50% FcRn occupancy.[\[5\]](#)[\[12\]](#)

## Data Presentation

### Summary of Experimental Parameters

Parameter	Condition	Reference
Cell Type	HAECs or HEK 293-hFcRn	<a href="#">[5]</a> <a href="#">[12]</a>
Cell Density	1 x 10 <sup>5</sup> cells/well	Standard Protocol
Unlabeled Nipocalimab Incubation	30 min on ice or 16 hours at 37°C	<a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[12]</a>
Labeled Nipocalimab Incubation	30 min on ice	<a href="#">[5]</a> <a href="#">[12]</a>
Viability Dye	PI or DAPI	<a href="#">[5]</a>
Data Analysis	% Occupancy vs. Log [Nipocalimab]	<a href="#">[5]</a>

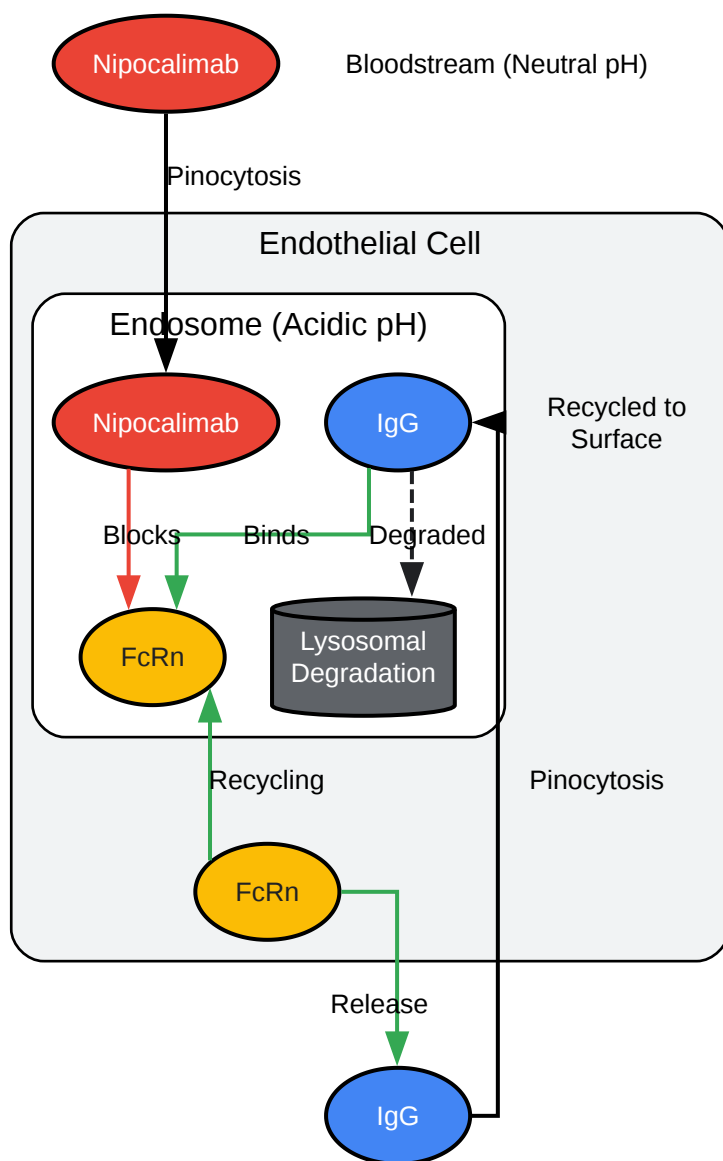
## Example FcRn Occupancy Data

Nipocalimab [μg/mL]	MFI	% FcRn Occupancy
0 (Unoccupied)	15000	0%
0.001	12500	16.7%
0.01	8000	46.7%
0.1	2500	83.3%
1	500	96.7%
10	450	97.0%
Isotype Control [10 μg/mL]	14800	1.3%
Background (Unstained)	200	N/A

Note: Data are for illustrative purposes only.

## Visualizations

## Mechanism of Action

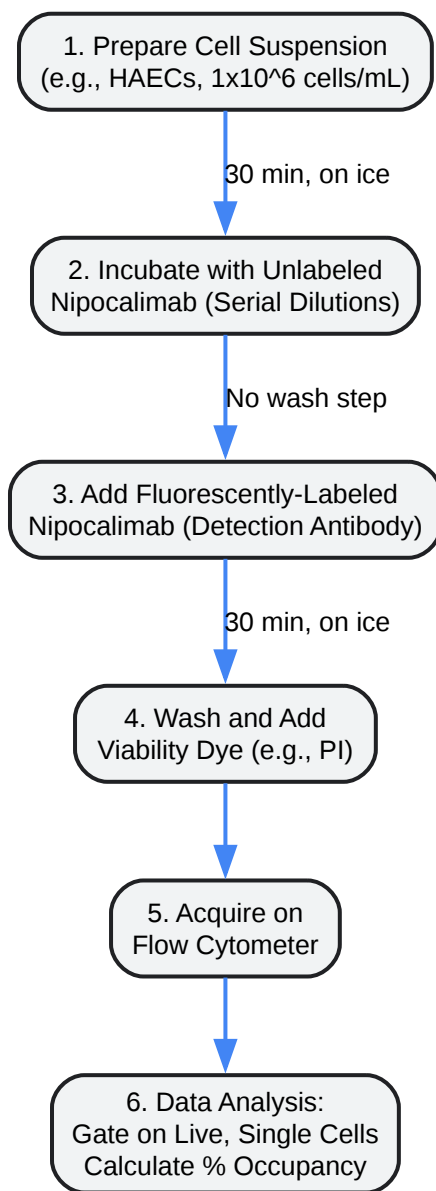


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Caption: Nipocalimab blocks the FcRn-mediated IgG recycling pathway.

## Experimental Workflow

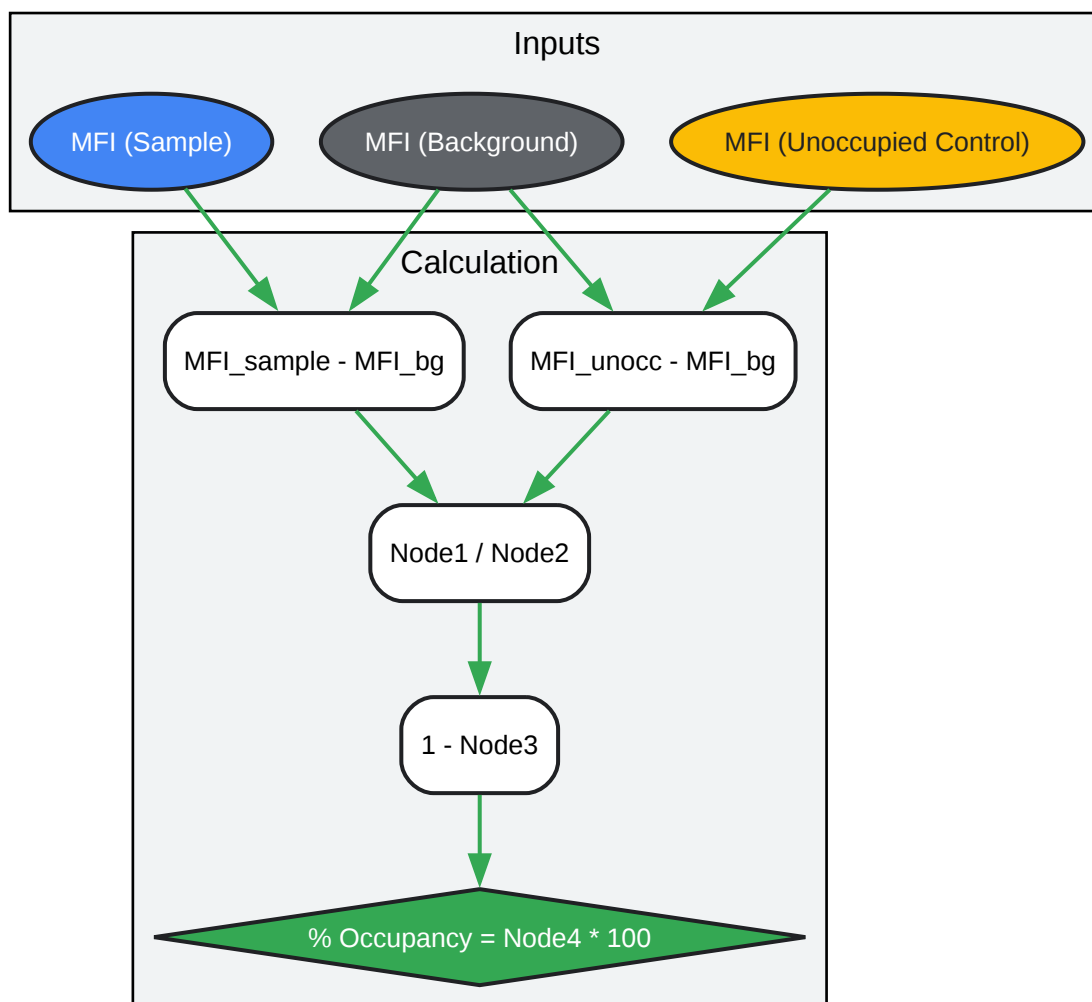




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Caption: Flow cytometry workflow for FcRn occupancy measurement.

## Data Analysis Logic



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Caption: Logical flow for calculating percent FcRn occupancy from MFI values.

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